molecular formula C12H7F7O B6289357 {[(2,3,3,4,4,5,5-Heptafluorocyclopent-1-en-1-yl)oxy]methyl}benzene CAS No. 66463-33-0

{[(2,3,3,4,4,5,5-Heptafluorocyclopent-1-en-1-yl)oxy]methyl}benzene

Cat. No.: B6289357
CAS No.: 66463-33-0
M. Wt: 300.17 g/mol
InChI Key: VOSGYAUFVUEVPM-UHFFFAOYSA-N
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Description

{[(2,3,3,4,4,5,5-Heptafluorocyclopent-1-en-1-yl)oxy]methyl}benzene is a fluorinated organic compound characterized by the presence of a heptafluorocyclopentene ring attached to a benzene ring through a methoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(2,3,3,4,4,5,5-Heptafluorocyclopent-1-en-1-yl)oxy]methyl}benzene typically involves the following steps:

    Formation of Heptafluorocyclopentene: The starting material, heptafluorocyclopentene, can be synthesized through the fluorination of cyclopentene using elemental fluorine or other fluorinating agents under controlled conditions.

    Methoxylation: The heptafluorocyclopentene is then reacted with methanol in the presence of a suitable catalyst to form the methoxy derivative.

    Coupling with Benzene: The final step involves the coupling of the methoxy derivative with benzene. This can be achieved through a Friedel-Crafts alkylation reaction using a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain product quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[(2,3,3,4,4,5,5-Heptafluorocyclopent-1-en-1-yl)oxy]methyl}benzene can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. The major products of these reactions are the corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or alkanes.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution with various electrophiles such as halogens, nitro groups, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst, nitrating mixture (nitric acid and sulfuric acid).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated derivatives, nitro compounds, alkylated benzene derivatives.

Scientific Research Applications

{[(2,3,3,4,4,5,5-Heptafluorocyclopent-1-en-1-yl)oxy]methyl}benzene has several applications in scientific research:

    Materials Science: The compound is used in the development of advanced materials with unique electronic and optical properties. Its fluorinated structure imparts high thermal stability and resistance to chemical degradation.

    Pharmaceuticals: It serves as a building block for the synthesis of various pharmaceutical compounds, particularly those requiring fluorinated moieties for enhanced bioavailability and metabolic stability.

    Chemical Sensors: The compound’s unique electronic properties make it suitable for use in chemical sensors and detection devices.

    Catalysis: It is employed as a ligand in catalytic systems for various organic transformations, including cross-coupling reactions and polymerization processes.

Mechanism of Action

The mechanism of action of {[(2,3,3,4,4,5,5-Heptafluorocyclopent-1-en-1-yl)oxy]methyl}benzene depends on its application:

    In Catalysis: The compound acts as a ligand, coordinating with metal centers to form active catalytic species that facilitate organic transformations.

    In Pharmaceuticals: It interacts with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorinated moiety enhances the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    {[(2,3,3,4,4,5,5-Heptafluorocyclopent-1-en-1-yl)oxy]methyl}toluene: Similar structure with a methyl group on the benzene ring.

    {[(2,3,3,4,4,5,5-Heptafluorocyclopent-1-en-1-yl)oxy]methyl}phenol: Similar structure with a hydroxyl group on the benzene ring.

    {[(2,3,3,4,4,5,5-Heptafluorocyclopent-1-en-1-yl)oxy]methyl}aniline: Similar structure with an amino group on the benzene ring.

Uniqueness

The uniqueness of {[(2,3,3,4,4,5,5-Heptafluorocyclopent-1-en-1-yl)oxy]methyl}benzene lies in its combination of a highly fluorinated cyclopentene ring with a benzene ring, imparting distinct electronic properties and chemical reactivity. This makes it particularly valuable in applications requiring high thermal stability, chemical resistance, and specific electronic characteristics.

Properties

IUPAC Name

(2,3,3,4,4,5,5-heptafluorocyclopenten-1-yl)oxymethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F7O/c13-8-9(20-6-7-4-2-1-3-5-7)11(16,17)12(18,19)10(8,14)15/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOSGYAUFVUEVPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(C(C2(F)F)(F)F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50578244
Record name {[(2,3,3,4,4,5,5-Heptafluorocyclopent-1-en-1-yl)oxy]methyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50578244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66463-33-0
Record name {[(2,3,3,4,4,5,5-Heptafluorocyclopent-1-en-1-yl)oxy]methyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50578244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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